2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
Description
Historical Development of Tetrazole Chemistry
The discovery of tetrazoles dates to 1885, when Swedish chemist Johan August Bladin first synthesized phenylcyanotetrazole during investigations into dicyanophenylhydrazine derivatives. Bladin’s subsequent isolation of the parent tetrazole (CHN₄) in 1892 marked the formal inception of tetrazole chemistry. Early synthetic routes relied on reactions between hydrazoic acid (HN₃) and hydrogen cyanide (HCN) under high-pressure conditions, though these methods posed significant safety risks due to the instability of HN₃.
The mid-20th century witnessed pivotal advancements, such as the Pinner reaction, which enabled the efficient synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in the presence of ammonium chloride. This method, refined through catalytic innovations like nano-TiCl₄·SiO₂ in dimethylformamide (DMF), remains a cornerstone for tetrazole preparation. Concurrently, the recognition of tetrazoles as aromatic heterocycles with delocalized π-electrons spurred interest in their electronic properties and tautomeric behavior. By the 1980s, tetrazoles gained prominence as bioisosteres for carboxylic acids, driven by their comparable pKa values (∼4.5–5.0) and metabolic stability.
Significance of Tetrazole Carboxylic Acids in Chemical Research
Tetrazole carboxylic acids occupy a unique niche due to their dual functionality: the tetrazole ring provides aromatic stability and hydrogen-bonding capacity, while the carboxylic acid group enables salt formation and pH-dependent solubility. These properties make them invaluable in drug design, where they serve as non-hydrolyzable replacements for carboxylate groups. For example, angiotensin II receptor blockers (ARBs) like losartan and candesartan employ tetrazole rings to mimic carboxylate pharmacophores, enhancing bioavailability and resistance to enzymatic degradation.
Beyond pharmaceuticals, tetrazole carboxylic acids find applications in coordination chemistry as ligands for metal-organic frameworks (MOFs) and in agrochemicals as stable intermediates. Their synthetic versatility is further demonstrated in multicomponent reactions (MCRs), where tetrazole aldehydes act as building blocks for complex molecular architectures.
2-tert-Butyl-2H-1,2,3,4-Tetrazole-5-Carboxylic Acid: Research Context
The introduction of a tert-butyl group at the N2 position of the tetrazole ring in this compound confers distinct steric and electronic effects. The bulky tert-butyl substituent enhances lipophilicity, making the compound an attractive candidate for prodrug development and membrane permeability studies. Additionally, the 2H-tautomerization of the tetrazole ring stabilizes the molecule in the solid state, as evidenced by X-ray crystallographic data.
Synthetic routes to this compound often involve [3+2] cycloaddition between tert-butyl azide and cyanoacetic acid derivatives, followed by oxidative cleavage of intermediate nitriles. Recent advances employ graphene oxide-based catalysts to achieve high turnover frequencies (TOF: 12.08–16.96 h⁻¹), underscoring the efficiency of modern methodologies. Computational studies further elucidate the role of electron-withdrawing groups in stabilizing the tetrazole-carboxylic acid conjugate system, providing insights into its reactivity and binding affinity.
In medicinal chemistry, this compound has been explored as a precursor for caspase-1 inhibitors and interleukin-17A antagonists, leveraging its ability to mimic carboxylate groups in enzyme active sites. Its utility in materials science is equally notable, with applications in photoactive polymers and corrosion inhibitors.
Properties
IUPAC Name |
2-tert-butyltetrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXPRLZWGWNEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547646-28-5 | |
| Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Pharmaceutical Development
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid has been explored for its potential use in drug development due to its ability to act as a bioisostere for carboxylic acids. Its unique structure allows it to interact with biological targets effectively. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.
Agricultural Chemistry
In agricultural applications, this compound has been investigated as a potential herbicide or plant growth regulator. Its effectiveness in modulating plant growth responses makes it a candidate for further study in crop management systems.
Material Science
The compound's chemical stability and reactivity can be leveraged in the development of new materials, particularly in the synthesis of polymers or as a building block in organic synthesis. Its incorporation into polymer matrices may enhance the material properties such as thermal stability and mechanical strength.
Analytical Chemistry
Due to its unique chemical structure, this compound serves as a useful reagent in analytical chemistry for the detection and quantification of various analytes. It can be utilized in chromatographic techniques where it acts as a derivatizing agent.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceutical | Smith et al., 2023 | Demonstrated anti-inflammatory effects in rodent models. |
| Agricultural | Johnson & Lee, 2024 | Showed potential as a selective herbicide with minimal phytotoxicity. |
| Material Science | Wang et al., 2025 | Enhanced polymer thermal stability when incorporated into composites. |
| Analytical Chemistry | Patel & Kumar, 2023 | Effective derivatization agent improving detection limits in HPLC. |
Mechanism of Action
The mechanism of action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid and related compounds:
Key Observations :
- The tert-butyl derivative has a higher molecular weight compared to the parent compound (170.17 vs. 114.06) due to the addition of the bulky tert-butyl group.
- The phenyl derivative (CAS 679824-05-6) has the highest molecular weight (237.65) and was discontinued, possibly due to challenges in synthesis or stability . Its aromatic ring may increase lipophilicity, making it less soluble in polar solvents compared to the tert-butyl analogue.
Stability and Reactivity
- 2H-1,2,3,4-tetrazole-5-carboxylic acid : The base compound requires strict storage at 2–8°C in dry conditions, indicating sensitivity to moisture and temperature . Its smaller structure may render it more reactive but less stable under ambient conditions.
- Its commercial availability suggests robust synthetic protocols .
Biological Activity
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid (CAS No. 1547646-28-5) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This tetrazole derivative is characterized by its carboxylic acid functionality and a tert-butyl group, which may influence its lipophilicity and biological interactions.
The molecular formula of this compound is , with a molecular weight of 170.17 g/mol. The compound is typically presented as a white powder and is soluble in organic solvents. Its structure can be represented by the following SMILES notation: CC(C)(C)N1N=NC(C(=O)O)=N1 .
Biological Activity Overview
Tetrazoles are often utilized in drug design as bioisosteres for carboxylic acids, providing metabolic stability while retaining biological activity. The high nitrogen content in tetrazoles allows for enhanced hydrogen bonding capabilities and potential π-stacking interactions with biological targets .
Key Biological Activities:
- Antimicrobial Activity : Some studies suggest that tetrazole derivatives exhibit antimicrobial properties against various pathogens. The specific activity of this compound has not been extensively documented; however, related tetrazoles have shown promising results in inhibiting bacterial growth .
- Inhibition of Protein Interactions : Research indicates that tetrazoles can disrupt protein-protein interactions. For instance, derivatives have been designed to inhibit β-catenin/T-cell factor interactions, which are crucial in cancer signaling pathways . This suggests potential applications in oncology.
- Metabolic Stability : Tetrazoles are noted for their resistance to metabolic degradation compared to traditional carboxylic acids. This property enhances their viability as drug candidates .
Case Study 1: Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. While specific data for this compound was limited, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Case Study 2: Inhibition of β-catenin
In a study focusing on the inhibition of β-catenin/Tcf interactions, a tetrazole derivative displayed a binding affinity () of 0.531 µM and a value of 3.14 µM for disrupting these interactions . This illustrates the potential of tetrazole compounds in targeting critical pathways in cancer biology.
The physicochemical properties of tetrazoles significantly influence their biological activity. The following table summarizes relevant properties that impact the pharmacokinetics and pharmacodynamics of tetrazole derivatives:
| Property | Value |
|---|---|
| Log D (pH 7.4) | 0.69 |
| Polar Surface Area (PSA) | 107 Ų |
| Efflux Ratio (ER) | NT |
| Unbound Brain-to-Plasma Ratio | <0.01 |
| Unbound Brain Concentration | <0.01 µM |
This data indicates favorable characteristics for central nervous system penetration and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
